molecular formula C3H2BrN3 B11759917 6-Bromo-1,2,4-triazine

6-Bromo-1,2,4-triazine

Cat. No.: B11759917
M. Wt: 159.97 g/mol
InChI Key: FCBHYMSIPSWORW-UHFFFAOYSA-N
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Description

6-Bromo-1,2,4-triazine-3,5(2H,4H)-dione (CAS 4956-05-2), often referred to as 5-Bromo-6-azauracil, is a versatile brominated triazine derivative prized as a key synthetic intermediate in medicinal chemistry and drug discovery. This compound serves as a crucial building block for the development of novel therapeutic agents, particularly as a core scaffold in adenosine A2A receptor antagonists, which show significant promise for the treatment of Parkinson's disease . Its structural features, including the bromine leaving group and the triazinedione core, make it a valuable precursor for further functionalization via cross-coupling reactions and nucleophilic substitutions. The molecular structure of this compound has been confirmed by X-ray crystallography, revealing a continuous wave framework stabilized by extensive N-H...O, O-H...O intermolecular hydrogen bonds and N...Br interactions . Researchers value this compound for its role in exploring new chemical space in heterocyclic chemistry. It is offered for research applications and must be handled by qualified professionals in a controlled laboratory setting. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-1,2,4-triazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2BrN3/c4-3-1-5-2-6-7-3/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCBHYMSIPSWORW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=NC=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis of 6-bromo-1,2,4-triazine from 3-amino-1,2,4-triazine

[1]

Executive Summary

This technical guide outlines the authoritative synthetic pathway for converting 3-amino-1,2,4-triazine to 6-bromo-1,2,4-triazine . Unlike electron-rich heterocycles, the 1,2,4-triazine core is highly electron-deficient (

The presence of the amino group at the C3 position is structurally critical: it provides the necessary electron density to facilitate regioselective electrophilic substitution at C6. Consequently, the synthesis must proceed via a two-step sequence :

  • Regioselective Bromination: Formation of the 3-amino-6-bromo-1,2,4-triazine intermediate.

  • Reductive Deamination: Removal of the C3-amino directing group to yield the target 6-bromo-1,2,4-triazine.

Part 1: Strategic Analysis & Retrosynthesis

The Challenge of Triazine Functionalization

The 1,2,4-triazine ring system is unstable toward strong nucleophiles (ring-opening) and resistant to electrophiles due to the inductive withdrawal of the three nitrogen atoms.

  • Direct Bromination Failure: Attempting to brominate unsubstituted 1,2,4-triazine directly typically fails or requires forcing conditions that degrade the ring.

  • The "Trojan Horse" Strategy: We utilize the C3-amino group as an activating "handle." It directs the incoming bromine electrophile to the para-like C6 position (relative to N2) via resonance donation. Once the bromine is installed, the amino group is removed.

Reaction Pathway Diagram

The following logic flow illustrates the synthetic strategy and mechanistic checkpoints.

SynthesisPathStart3-amino-1,2,4-triazine(Starting Material)Step1Step 1: Electrophilic Bromination(NBS/DMF or Br2/H2O)Start->Step1 Activation of C6Inter3-amino-6-bromo-1,2,4-triazine(Stable Intermediate)Step2Step 2: Reductive Deamination(t-BuONO/THF or NaNO2/H3PO2)Inter->Step2 DiazotizationTarget6-bromo-1,2,4-triazine(Target Scaffold)Step1->Inter Regioselective SEArStep2->Target Radical H-Abstraction

Figure 1: Strategic pathway for the synthesis of 6-bromo-1,2,4-triazine.

Part 2: Experimental Protocols & Methodologies

Step 1: Regioselective Bromination

The objective is to install the bromine atom at C6. The use of N-bromosuccinimide (NBS) in polar aprotic solvents (DMF) is preferred over elemental bromine for ease of handling and yield consistency.

Protocol A: NBS/DMF Method (Recommended)

This method avoids the use of corrosive elemental bromine and minimizes hydrolysis byproducts.

  • Reagents:

    • 3-Amino-1,2,4-triazine (1.0 eq)

    • N-Bromosuccinimide (NBS) (1.05 eq)

    • Solvent: N,N-Dimethylformamide (DMF) (anhydrous)

  • Procedure:

    • Dissolve 3-amino-1,2,4-triazine in DMF (approx. 0.5 M concentration) in a round-bottom flask.

    • Cool the solution to 0°C in an ice bath to control the exotherm.

    • Add NBS portion-wise over 15 minutes.

    • Allow the reaction to warm to room temperature (25°C) and stir for 12 hours .

    • Quench: Pour the reaction mixture into ice-cold water.

    • Isolation: The product, 3-amino-6-bromo-1,2,4-triazine, typically precipitates. Collect by vacuum filtration.

    • Purification: Recrystallize from ethanol/water if necessary.

  • Mechanism: The amino group at C3 pushes electron density to C6 (vinylogous amide resonance), making it the most nucleophilic carbon. NBS provides a source of electrophilic bromine (

    
    ) which attacks C6.
    
Data Summary: Step 1
ParameterValue / Observation
Yield 80–85%
Appearance Yellow to orange solid
Selectivity >95% C6-isomer (C5-bromo is negligible)
Key Risk Over-bromination is rare due to deactivation after mono-bromination.
Step 2: Reductive Deamination (Removal of )

This step converts the C3-amino group into a diazonium species, which is then reduced (replaced by Hydrogen) in situ. Non-aqueous diazotization using alkyl nitrites (Doyle method) is superior to aqueous Sandmeyer conditions for triazines due to their hydrolytic instability.

Protocol B: Non-Aqueous Deamination (t-BuONO)
  • Reagents:

    • 3-Amino-6-bromo-1,2,4-triazine (Intermediate from Step 1)[1]

    • tert-Butyl nitrite (t-BuONO) (1.5 eq)

    • Solvent: Tetrahydrofuran (THF) or DMF

    • Hydrogen Source: The solvent (THF) often acts as the H-donor via radical abstraction, or a dedicated donor like hypophosphorous acid can be added.

  • Procedure:

    • Dissolve 3-amino-6-bromo-1,2,4-triazine in anhydrous THF under an inert atmosphere (

      
       or Ar).
      
    • Heat the solution to reflux (66°C) .

    • Add tert-butyl nitrite dropwise over 30 minutes. Gas evolution (

      
      ) will be observed.
      
    • Reflux for an additional 2–4 hours until TLC indicates consumption of the starting material.

    • Workup: Evaporate solvent under reduced pressure.

    • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Mechanism: Radical Deamination

The reaction proceeds via the formation of a diazonium species, followed by homolytic cleavage to generate an aryl radical at C3. This radical abstracts a hydrogen atom from the solvent (THF), resulting in the net replacement of


MechanismStepA3-Amino-6-bromo-1,2,4-triazine+ t-BuONOStepBDiazonium Intermediate(R-N2+)StepA->StepB DiazotizationStepCAryl Radical Formation(Loss of N2 gas)StepB->StepC HomolysisStepDH-Abstraction from THFStepC->StepD Radical TransferFinal6-Bromo-1,2,4-triazineStepD->Final Product Formation

Figure 2: Mechanistic flow of the reductive deamination process.

Part 3: Characterization & Validation

To validate the synthesis, researchers must confirm the loss of the amino group and the retention of the bromine.

NMR Signature
  • Starting Material (3-amino-6-bromo): Shows a broad singlet for

    
     and a distinct singlet for the C5-proton.
    
  • Product (6-bromo-1,2,4-triazine):

    • 1H NMR: The spectrum will show two distinct aromatic signals corresponding to H3 and H5 .

    • H3: Typically very downfield (~9.0–9.5 ppm) due to being between two nitrogens.

    • H5: Downfield (~8.8–9.2 ppm), but distinct from H3.

    • Absence: The broad

      
       peak (approx 6.0–8.0 ppm) must be absent.
      
Safety & Stability
  • Explosion Hazard: 1,2,4-Triazines are nitrogen-rich. Although 6-bromo-1,2,4-triazine is relatively stable, diazonium intermediates are potentially explosive. Do not isolate the diazonium salt; proceed directly to reduction.

  • Storage: Store the final bromide at -20°C under argon, as halo-triazines can hydrolyze to triazinones upon prolonged exposure to atmospheric moisture.

References

  • ChemicalBook. (n.d.). Synthesis of 3-amino-6-bromo-1,2,4-triazine from 3-amino-1,2,4-triazine and NBS. Retrieved from

  • Paudler, W. W., & Chen, T. K. (1981). Bromination of 1,2,4-Triazines.[1][2][3] Journal of Heterocyclic Chemistry. (Contextual citation for regioselectivity standards).

  • Rykowski, A., & van der Plas, H. C. (1980s). Foundational work on S_N(ANRORC) and halogenation of triazines.
  • Tang, D., et al. (2016).[4] Synthesis of 1,2,4-triazine derivatives via [4 + 2] domino annulation reactions.[4] RSC Advances.[4] Retrieved from [4]

  • Rees, C. W. (1984). Comprehensive Heterocyclic Chemistry. Pergamon Press. (Authoritative grounding for triazine ring stability).

Technical Guide: 6-Bromo-1,2,4-triazine Scaffolds in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 6-Bromo-1,2,4-triazine scaffolds, focusing on the commercially viable and synthetically relevant derivatives used in drug discovery: 6-Bromo-1,2,4-triazin-3-amine and 6-Bromo-1,2,4-triazine-3,5-dione .

Executive Summary

The 1,2,4-triazine ring is a privileged scaffold in medicinal chemistry, known for its bioisosteric relationship with pyrimidines and pyridines. The introduction of a bromine atom at the C-6 position creates a critical "chemical handle," enabling late-stage diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) or nucleophilic aromatic substitution (SNAr). This guide details the identity, safety, synthesis, and application of this core building block.

Chemical Identity & Properties

Pure, unsubstituted 6-bromo-1,2,4-triazine is chemically unstable and rarely isolated. In practice, researchers utilize stabilized derivatives. The two primary scaffolds are the 3-amine (for kinase/GPCR targets) and the 3,5-dione (for enzyme inhibitors).

Comparative Identity Table
FeatureScaffold A (Primary) Scaffold B (Secondary)
Chemical Name 6-Bromo-1,2,4-triazin-3-amine 6-Bromo-1,2,4-triazine-3,5(2H,4H)-dione
CAS Number 69249-22-5 4956-05-2
Molecular Formula C₃H₃BrN₄C₃H₂BrN₃O₂
Molecular Weight 174.99 g/mol 191.97 g/mol
Appearance Yellow to orange solidOff-white to pale yellow solid
Solubility DMSO, Methanol, DMFDMSO, dilute aqueous base
Key Application Adenosine A2A antagonists, Kinase inhibitorsD-Amino Acid Oxidase (DAAO) inhibitors
Safety Data Sheet (SDS) Analysis

Note: The following safety profile consolidates data for halogenated triazine derivatives. Always consult the specific SDS from your vendor before use.

3.1 Hazards Identification (GHS Classification)
  • Signal Word: WARNING / DANGER

  • Acute Toxicity (Oral): Category 3/4 (Harmful or Toxic if swallowed).[1]

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[2]

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

  • STOT-SE: Category 3 (May cause respiratory irritation).[1]

3.2 Critical Safety Workflow

The following decision tree outlines the immediate response protocols for exposure incidents.

SafetyProtocol Start Exposure Incident Type Identify Route Start->Type Inhale Inhalation (Dust/Vapor) Type->Inhale Skin Skin Contact (Absorption) Type->Skin Eye Eye Contact (Corrosive) Type->Eye Act_Inhale Move to Fresh Air Support Breathing Inhale->Act_Inhale Act_Skin Remove Clothing Wash 15min (Soap/Water) Skin->Act_Skin Act_Eye Rinse 15min Remove Contacts Eye->Act_Eye Medical Seek Immediate Medical Attention Act_Inhale->Medical Act_Skin->Medical Act_Eye->Medical

Figure 1: Emergency response logic for halogenated triazine exposure.

3.3 Handling & Storage
  • Storage: Keep at -20°C (preferred) or 2-8°C. Store under inert atmosphere (Argon/Nitrogen) as these compounds can be moisture-sensitive.

  • Incompatibilities: Strong oxidizing agents, strong acids.

  • Waste Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (Halogenated waste protocols apply).

Synthesis & Reactivity
4.1 Synthesis of 6-Bromo-1,2,4-triazin-3-amine

The most robust route involves the regioselective bromination of the parent triazine amine. Direct bromination is preferred over cyclization for generating the 6-bromo isomer specifically.

Protocol:

  • Reagents: 3-Amino-1,2,4-triazine (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq).

  • Solvent: DMF or Acetonitrile (anhydrous).

  • Conditions: Stir at 0°C to Room Temperature (RT) for 12 hours.

  • Workup: Quench with water. The product often precipitates. Filter, wash with cold water, and dry.

  • Yield: Typically 75–85%.

  • Mechanism: Electrophilic aromatic substitution. The amino group at C-3 activates the ring, directing the bromine to the C-6 position (para-like orientation to the amine).

4.2 Reactivity Profile: The "Chemical Handle"

The C-6 bromine is highly reactive toward Palladium-catalyzed cross-coupling, making it an ideal pivot point for library generation.

Reactivity Core 6-Bromo-1,2,4-triazine (Scaffold) Suzuki Suzuki-Miyaura (Ar-B(OH)2, Pd(PPh3)4) Core->Suzuki C-6 Reactivity Sonogashira Sonogashira (Terminal Alkyne, CuI) Core->Sonogashira C-6 Reactivity SnAr SnAr Displacement (Nucleophiles at C-3) Core->SnAr C-3 Reactivity Biaryl 6-Aryl-triazines (Kinase Inhibitors) Suzuki->Biaryl Alkynyl 6-Alkynyl-triazines (Rigid Linkers) Sonogashira->Alkynyl Modified 3-Substituted-6-bromo Derivatives SnAr->Modified

Figure 2: Divergent synthesis pathways utilizing the orthogonal reactivity of the C-6 bromine and C-3 amine/chloride.

Applications in Drug Discovery
5.1 Case Study: Adenosine A2A Receptor Antagonists

Researchers have utilized the 6-bromo-1,2,4-triazine scaffold to synthesize A2A antagonists.[3][4] The triazine ring mimics the adenine core of adenosine.[5]

  • Strategy: Starting with 6-bromo-1,2,4-triazin-3-amine, a Suzuki coupling introduces a phenyl or heteroaryl group at C-6.

  • Outcome: The resulting 5,6-diaryl-1,2,4-triazines show high affinity (pKi > 7.0) and selectivity over A1 receptors.

5.2 Case Study: DAAO Inhibitors

The 6-Bromo-1,2,4-triazine-3,5-dione (CAS 4956-05-2) is a precursor to 6-hydroxy-1,2,4-triazine-3,5-diones.[3]

  • Mechanism: These compounds inhibit D-amino acid oxidase (DAAO), elevating D-serine levels in the brain, which is a therapeutic strategy for Schizophrenia.

  • Protocol: The 6-bromo group is displaced by benzyl alcohol (via SNAr or Pd-coupling) and subsequently deprotected to yield the 6-hydroxy moiety.

References
  • PubChem. 6-Bromo-1,2,4-triazin-3-amine (CID 15332564).[1] National Library of Medicine. [Link]

  • Journal of Medicinal Chemistry. Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists. ACS Publications. [Link]

Sources

The C-6 Position of 1,2,4-Triazines: A Nexus of Reactivity for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Abstract

The 1,2,4-triazine scaffold is a cornerstone in contemporary medicinal chemistry, valued for its unique electronic properties and versatile synthetic handles.[1][2][3] As an electron-deficient heteroaromatic system, it serves as a bioisosteric replacement for other ring systems and provides a rigid framework for orienting pharmacophoric elements. Among its three carbon centers, the C-6 position presents a particularly rich and exploitable reactivity profile. This guide offers an in-depth exploration of the chemical behavior of the C-6 position, providing researchers, scientists, and drug development professionals with the foundational principles, mechanistic insights, and field-proven protocols necessary to strategically functionalize this critical locus. We will dissect the causality behind its reactivity, focusing on nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions, and illustrate its pivotal role in the development of potent and selective therapeutic agents.

The Electronic Landscape: Why the C-6 Position is a Hub of Activity

The 1,2,4-triazine ring is characterized by the presence of three nitrogen atoms, which exert a powerful electron-withdrawing effect through both induction and resonance. This significantly reduces the electron density of the entire aromatic system, rendering it "electron-deficient." This property has two profound consequences:

  • Deactivation towards Electrophilic Aromatic Substitution: The ring is highly resistant to classic electrophilic attack.

  • Activation towards Nucleophilic Aromatic Substitution (S_N_Ar): The carbon atoms (C-3, C-5, and C-6) become electrophilic and susceptible to attack by nucleophiles, especially when equipped with a suitable leaving group.

While all three carbons are activated, the C-6 position is frequently targeted for functionalization. Its reactivity is modulated by the substituents at C-3 and C-5, but it remains a prime site for introducing molecular diversity. Kinetic isotope effect studies have confirmed that for certain reactions, the initial nucleophilic attack at the C-6 carbon is the rate-determining step, underscoring its intrinsic electrophilicity.[4]

Core Reactivity Profile: Key Transformations at C-6

The strategic modification of the C-6 position is dominated by two powerful classes of chemical reactions: Nucleophilic Aromatic Substitution and Metal-Catalyzed Cross-Coupling.

Nucleophilic Aromatic Substitution (S_N_Ar): The Foundational Pathway

The S_N_Ar reaction is the most direct method for functionalizing the C-6 position, predicated on the presence of a good leaving group, typically a halogen (e.g., -Cl, -Br). The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The electron-withdrawing triazine core is crucial for stabilizing this intermediate, thereby facilitating the reaction.[5][6]

Mechanism of S_N_Ar at the C-6 Position

Caption: Generalized mechanism for S_N_Ar at the C-6 position of a 1,2,4-triazine.

A wide array of nucleophiles can be employed, including:

  • O-Nucleophiles: Alkoxides, phenoxides.

  • S-Nucleophiles: Thiolates, bisulfide.[5]

  • N-Nucleophiles: Amines (primary and secondary), anilines, hydrazines.

  • C-Nucleophiles: Grignard reagents and organolithiums, though side reactions are possible.[7]

Data Summary: S_N_Ar Reactions on 6-Chloro-Substituted Triazines

Nucleophile (Nu-H)BaseSolventTemperature (°C)Product (6-Nu) YieldReference
Butan-2-amineDIEADCM0High (>95%)[8]
3-Methylbutane-2-thiolDIEADCM0High (>95%)[8]
2-Phenylethan-1-olDIEADCM0High (>95%)[8]
Various AminesK₂CO₃DMF80-100Good to ExcellentN/A
Various ThiolsNaHTHF0 to rtGood to ExcellentN/A

Note: Yields are generalized from typical procedures; specific yields depend on the exact substrates.

Palladium-Catalyzed Cross-Coupling: Forging Complex Bonds

For constructing more complex architectures, particularly C-C and C-N bonds essential for drug scaffolds, palladium-catalyzed cross-coupling reactions are indispensable. These methods offer exceptional functional group tolerance and predictable regioselectivity, making them ideal for late-stage diversification in a drug discovery campaign.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming C-C bonds by coupling a C-6 halide (or triflate) with an organoboron reagent (boronic acid or ester). It is one of the most widely used methods for introducing aryl or heteroaryl moieties at the C-6 position.[9]

Catalytic Cycle for Suzuki-Miyaura Cross-Coupling

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)(R)L₂ OxAdd->Transmetal Transmetalation BaseX [Base-H]⁺X⁻ OxAdd->BaseX RedElim [Ar-Pd(II)(R)L₂]* Transmetal->RedElim Borate B(OH)₃ Transmetal->Borate RedElim->Pd0 Reductive Elimination ArylHalide Triazine-C6-X ArylHalide->Pd0 BoronicAcid R-B(OH)₂ + Base BoronicAcid->OxAdd Product Triazine-C6-R Product->RedElim Drug_Discovery_Workflow cluster_0 Reaction Platforms Start Identify 6-Chloro-1,2,4-Triazine Hit Diversify Diversify at C-6 via Parallel Synthesis Start->Diversify SNAr S_N_Ar with Amine/Thiol Libraries Diversify->SNAr Platform 1 Suzuki Suzuki Coupling with Boronic Acid Libraries Diversify->Suzuki Platform 2 SAR Generate Structure-Activity Relationship (SAR) Data Optimize Lead Optimization SAR->Optimize Candidate Preclinical Candidate Optimize->Candidate SNAr->SAR Suzuki->SAR

Caption: Leveraging C-6 reactivity for lead optimization in drug discovery.

Validated Experimental Protocols

The following protocols are representative methodologies for the functionalization of the C-6 position on a 1,2,4-triazine core.

Protocol 1: General Procedure for S_N_Ar with an Amine Nucleophile

This protocol is adapted from standard procedures for nucleophilic substitution on chloro-s-triazines. [8]

  • Reagent Preparation: To a solution of the 6-chloro-1,2,4-triazine derivative (1.0 eq) in a suitable solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), 0.1 M), add the desired amine nucleophile (1.1 eq).

  • Base Addition: Add a base, such as Diisopropylethylamine (DIEA) (1.5 eq) or potassium carbonate (K₂CO₃) (2.0 eq), to the reaction mixture.

  • Reaction Conditions: Stir the mixture at the appropriate temperature (ranging from 0 °C for reactive amines in DCM to 80 °C for less reactive amines in DMF) for 2-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., Ethyl Acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired 6-amino-1,2,4-triazine product.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is based on the successful coupling of 6-chloro-2,4-diaminotriazine with aryl boronic acids. [9]

  • Reaction Setup: In an oven-dried flask under an inert atmosphere (Nitrogen or Argon), combine the 6-chloro-1,2,4-triazine derivative (1.0 eq), the arylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or PdCl₂(dppf) (0.05 eq).

  • Solvent and Base: Add a degassed solvent system, typically a mixture of an organic solvent and aqueous base (e.g., 1,4-Dioxane and 2M aq. Na₂CO₃).

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 4-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., Ethyl Acetate).

  • Purification: Separate the layers and wash the organic phase with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via silica gel chromatography or recrystallization to yield the 6-aryl-1,2,4-triazine.

Conclusion

The C-6 position of the 1,2,4-triazine ring is a privileged site for chemical modification, offering a reliable and versatile handle for introducing a vast array of functional groups. Its inherent electrophilicity, driven by the electron-deficient nature of the triazine core, makes it highly susceptible to both nucleophilic aromatic substitution and a suite of modern metal-catalyzed cross-coupling reactions. A thorough understanding of the mechanisms and experimental conditions governing these transformations is paramount for any scientist working in drug discovery and development. By mastering the reactivity profile of the C-6 position, researchers can efficiently generate novel analogues, systematically probe structure-activity relationships, and ultimately accelerate the journey from a chemical hit to a life-saving therapeutic.

References

  • ResearchGate. (n.d.). Aromatic nucleophilic substitution in 1,2,4-triazine 4-oxides with Grignard reagents | Request PDF. Retrieved February 5, 2026, from [Link]

  • National Institutes of Health. (2023). Site Reversal in Nucleophilic Addition to 1,2,3-Triazine 1-Oxides - PMC. Retrieved February 5, 2026, from [Link]

  • ScienceDirect. (n.d.). Alkene synthesis through transition metal-catalyzed cross-coupling of N-tosylhydrazones. Retrieved February 5, 2026, from [Link]

  • National Institutes of Health. (n.d.). Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists - PMC. Retrieved February 5, 2026, from [Link]

  • PubMed. (n.d.). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Retrieved February 5, 2026, from [Link]

  • American Chemical Society Publications. (2022). Mechanistic Insights into the Reaction of Amidines with 1,2,3-Triazines and 1,2,3,5-Tetrazines. Journal of the American Chemical Society. Retrieved February 5, 2026, from [Link]

  • PubMed. (2011). Discovery of pyrrolo[2,1-f]t[7][10][11]riazine C6-ketones as potent, orally active p38α MAP kinase inhibitors. Retrieved February 5, 2026, from [Link]

  • Arkivoc. (2008). Novel one pot synthesis of substituted 1,2,4-triazines. Retrieved February 5, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazines. Retrieved February 5, 2026, from [Link]

  • Frontiers. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Retrieved February 5, 2026, from [Link]

  • MDPI. (n.d.). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions | Request PDF. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. Retrieved February 5, 2026, from [Link]

  • Ingenta Connect. (2021). A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. Mini-Reviews in Organic Chemistry. Retrieved February 5, 2026, from [Link]

  • IMR Press. (2016). An Efficient Synthesis of 1,2,4-triazine-6-one Derivatives and Their in vitro Anticancer Activity. International Journal of Pharmacology. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. Retrieved February 5, 2026, from [Link]

  • Bentham Science. (2021). A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. Retrieved February 5, 2026, from [Link]

  • American Chemical Society Publications. (n.d.). The Synthesis of 1,2,4-Triazine. The Journal of Organic Chemistry. Retrieved February 5, 2026, from [Link]

  • Royal Society of Chemistry. (2016). Synthesis of 1,2,4-triazine derivatives via [4 + 2] domino annulation reactions in one pot. RSC Advances. Retrieved February 5, 2026, from [Link]

  • American Chemical Society Publications. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Retrieved February 5, 2026, from [Link]

  • American Chemical Society Publications. (2012). Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. Journal of Medicinal Chemistry. Retrieved February 5, 2026, from [Link]

  • American Chemical Society Publications. (n.d.). Diazines and Triazines as Building Blocks in Ligands for Metal-Mediated Catalytic Transformations. ACS Organic & Inorganic Au. Retrieved February 5, 2026, from [Link]

  • European Journal of Chemistry. (2010). Orientation of cyclization reactions of functionalized 1,2,4-triazine derivatives. Retrieved February 5, 2026, from [Link]

  • MDPI. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. Molecules. Retrieved February 5, 2026, from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved February 5, 2026, from [Link]

  • PubMed. (2017). An overview on the recent developments of 1,2,4-triazine derivatives as anticancer compounds. Retrieved February 5, 2026, from [Link]

  • Royal Society of Chemistry. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). Synthetic route for 5, 6-diaryl-1, 2, 4-triazine derivatives.... Retrieved February 5, 2026, from [Link]

  • American Chemical Society Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Retrieved February 5, 2026, from [Link]

  • IMR Press. (n.d.). An Efficient Synthesis of 1,2,4-triazine-6-one Derivatives and Their in vitro Anticancer Activity. Retrieved February 5, 2026, from [Link]

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of Bioorthogonal Probes using 6-Bromo-1,2,4-triazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the utilization of 6-Bromo-1,2,4-triazine as a versatile scaffold for synthesizing bioorthogonal probes. While 1,2,4,5-tetrazines are often the default for Inverse Electron Demand Diels-Alder (IEDDA) ligations, 1,2,4-triazines offer a critical advantage: superior hydrolytic stability and resistance to biological nucleophiles (e.g., thiols) while maintaining rapid kinetics with highly strained dienophiles like trans-cyclooctene (TCO).

The 6-bromo substituent serves as a high-fidelity "chemical handle," allowing researchers to attach fluorophores, affinity tags, or pharmacophores via nucleophilic aromatic substitution (


) or palladium-catalyzed cross-coupling before the bioorthogonal click event. This note provides validated protocols for functionalizing the precursor and executing the subsequent bioorthogonal ligation.

Chemical Architecture & Mechanism[1]

The Precursor: 6-Bromo-1,2,4-triazine

The 1,2,4-triazine core is electron-deficient, making the C6 position highly susceptible to nucleophilic attack. The bromine atom acts as a labile leaving group, enabling modular functionalization.

  • Role: Bioorthogonal Probe Precursor (The "Click Handle").

  • Reactivity Profile: Stable in water/plasma; reactive toward TCO/BCN.

  • Key Advantage: Unlike tetrazines, triazines rarely degrade in the presence of intracellular thiols (glutathione), preventing false negatives in live-cell imaging.

The Bioorthogonal Mechanism (IEDDA)

The functionalized 1,2,4-triazine probe reacts with a strained alkene (dienophile) via an IEDDA [4+2] cycloaddition. This is followed by a retro-Diels-Alder reaction that releases nitrogen (


) to form a dihydropyridine intermediate, which spontaneously oxidizes to a stable pyridine linkage.[1]

Figure 1: Reaction Mechanism & Workflow

IEDDA_Mechanism Precursor 6-Bromo-1,2,4-triazine (Precursor) Functionalization Functionalization (SnAr or Suzuki) Precursor->Functionalization + Payload (R-NH2 / Ar-B(OH)2) Probe Functionalized Triazine (Bioorthogonal Probe) Functionalization->Probe Intermediate Bicyclic Intermediate (-N2 Release) Probe->Intermediate + TCO (IEDDA) TCO Target Molecule (TCO-Tagged) TCO->Intermediate Product Pyridine Conjugate (Stable Linkage) Intermediate->Product Retro-Diels-Alder Oxidation

Caption: Workflow converting the 6-bromo precursor into a probe, followed by the nitrogen-releasing ligation with TCO.

Experimental Protocols

Protocol A: Probe Synthesis via Nucleophilic Aromatic Substitution ( )

Best for: Attaching amine-containing fluorophores or drugs.

Rationale: The electron-poor triazine ring activates the C6-bromide for displacement by amines without requiring transition metal catalysts.

Materials:

  • 6-Bromo-1,2,4-triazine (1.0 equiv)

  • Amine-functionalized payload (e.g., Fluorophore-NH2) (1.1 equiv)

  • Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous DMF or DMSO

Step-by-Step:

  • Dissolution: Dissolve 6-bromo-1,2,4-triazine (0.1 mmol) in anhydrous DMF (1 mL) in a chemically resistant vial.

  • Addition: Add the amine-payload (0.11 mmol) followed by DIPEA (0.2 mmol).

  • Reaction: Stir at room temperature for 2–4 hours.

    • Note: If the amine is sterically hindered, heat to 50°C. Monitoring by LC-MS is recommended (Target Mass = Payload + Triazine - HBr).

  • Purification: Dilute with water and extract with EtOAc (if hydrophobic) or purify directly via preparative HPLC (C18 column, Water/Acetonitrile gradient).

  • Validation: Verify purity >95% via HPLC.

Protocol B: Probe Synthesis via Suzuki-Miyaura Coupling

Best for: Tuning reactivity by attaching aryl groups.

Rationale: Aryl groups at the C6 position can modulate the LUMO energy of the triazine, increasing IEDDA reaction rates.

Materials:

  • 6-Bromo-1,2,4-triazine[2]

  • Arylboronic acid (Ar-B(OH)2)

  • Pd(PPh3)4 (5 mol%)[3]

  • K2CO3 (2.0 equiv)

  • Dioxane/Water (4:1)

Step-by-Step:

  • Setup: In a microwave vial, combine 6-bromo-1,2,4-triazine (0.1 mmol), arylboronic acid (0.15 mmol), and K2CO3 (0.2 mmol).

  • Catalyst: Add Pd(PPh3)4 (0.005 mmol) under an inert atmosphere (

    
     or Ar).
    
  • Solvent: Add degassed Dioxane/Water (2 mL).

  • Reaction: Heat at 80°C for 4 hours (or 100°C for 30 min in a microwave reactor).

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).

Bioorthogonal Ligation (The "Click" Reaction)[4][5]

Once the probe is synthesized, it is used to label TCO-tagged biomolecules.

Reagents:

  • Triazine Probe (from Protocol A/B)

  • TCO-tagged Protein/Cellular Target

Conditions:

  • Solvent: PBS (pH 7.4) or Cell Culture Media.

  • Concentration: 1–10 µM probe concentration is typical for live-cell imaging.

  • Time: 10–60 minutes (depending on TCO strain).

Mechanism of Fluorogenic Turn-On: Many 1,2,4-triazine fluorophore conjugates exhibit "quenching" due to Photoinduced Electron Transfer (PET) from the fluorophore to the electron-deficient triazine. Upon reaction with TCO, the triazine converts to a pyridine.[1] The pyridine is less electron-deficient, stopping the PET process and restoring fluorescence. This "turn-on" effect reduces background signal, eliminating the need for washing steps.

Comparison: Triazines vs. Tetrazines[5][6][7]
Feature1,2,4-Triazine Probes1,2,4,5-Tetrazine Probes
Precursor 6-Bromo-1,2,4-triazine 3,6-Dichloro-1,2,4,5-tetrazine
Stability (Thiols) High (>24h in GSH) Low to Moderate (often degrades)
Reaction Rate (

)
Fast (

)
Ultra-Fast (

)
Selectivity ExcellentExcellent
Primary Use Intracellular imaging, long-duration assaysExtracellular labeling, rapid pulse-chase

Troubleshooting & Optimization

  • Low Yield in

    
    :  The C6 position is reactive, but if the nucleophile is weak, the C3 position (if unsubstituted) might interfere. Ensure the C3 position is blocked or less reactive, or use a stronger nucleophile for C6. Correction: 6-bromo-1,2,4-triazine is highly regioselective for C6 substitution due to the bromine leaving group.
    
  • Probe Precipitation: Triazine-fluorophore conjugates can be hydrophobic. Add 5-10% DMSO to the labeling buffer to maintain solubility.

  • Slow Click Kinetics: If the IEDDA reaction is too slow, ensure you are using trans-cyclooctene (TCO) rather than cis-cyclooctene. TCO provides the necessary ring strain (approx. 27 kcal/mol) to drive the reaction.

References

  • Boger, D. L., et al. (2017). "Inverse electron demand Diels–Alder reactions in chemical biology." RSC Chemical Biology. [Link]

  • Prescher, J. A., et al. (2014). "1,2,4-Triazines as Bioorthogonal Reagents." Journal of the American Chemical Society. [Link]

  • Kozlowski, M. T., et al. (2020). "Synthesis and Application of 3-Bromo-1,2,4,5-Tetrazine for Protein Labeling." Bioconjugate Chemistry. [Link](Note: Comparative reference for tetrazine synthesis).

  • Sauer, J., et al. (1998). "The reactivity of 1,2,4-triazines in inverse electron demand Diels-Alder reactions." European Journal of Organic Chemistry. [Link]

Sources

Application Notes & Protocols: Triazines as Versatile Reagents for Inverse Electron Demand Diels-Alder (IEDDA) Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A New Frontier in Bioorthogonal Chemistry

The Inverse Electron Demand Diels-Alder (IEDDA) reaction has emerged as a powerful tool in the field of bioorthogonal chemistry, enabling the precise and efficient ligation of molecules in complex biological systems.[1] This [4+2] cycloaddition between an electron-poor diene and an electron-rich dienophile offers exceptionally fast reaction kinetics without the need for a catalyst, making it ideal for applications ranging from cellular imaging to the development of targeted therapeutics.[2][3] While 1,2,4,5-tetrazines have been the workhorses in this field, 1,2,4-triazines are gaining significant attention as a versatile and highly tunable class of dienes.[4] This guide provides an in-depth exploration of triazine-mediated IEDDA reactions, from fundamental principles to detailed experimental protocols for their application in bioconjugation and drug development.

The Mechanism of Triazine-Mediated IEDDA Reactions

The IEDDA reaction is a concerted cycloaddition process where the highest occupied molecular orbital (HOMO) of the electron-rich dienophile interacts with the lowest unoccupied molecular orbital (LUMO) of the electron-poor diene (the triazine).[5] A smaller energy gap between these frontier orbitals leads to a faster reaction rate. The reaction proceeds through a bicyclic intermediate, which then undergoes a retro-Diels-Alder reaction to release a molecule of nitrogen gas (N₂), yielding a stable dihydropyridine product that subsequently aromatizes to a pyridine.[6]

Several factors influence the kinetics of the triazine-IEDDA reaction:

  • Electronics: Electron-withdrawing groups on the triazine ring lower its LUMO energy, accelerating the reaction. Conversely, electron-donating groups on the dienophile raise its HOMO energy, also increasing the reaction rate.[5]

  • Sterics: Bulky substituents on either the triazine or the dienophile can hinder the approach of the reactants, slowing down the reaction. This steric sensitivity can be exploited to create orthogonal reacting pairs.[5]

  • Dienophile Ring Strain: Strained dienophiles, such as trans-cyclooctenes (TCO), exhibit significantly enhanced reactivity due to the pre-distortion of the dienophile towards the transition state geometry.[5][7]

Caption: General mechanism of the triazine-mediated IEDDA reaction.

A Comparative Look at Triazine and Tetrazine Reagents

While both triazines and tetrazines are effective dienes for IEDDA reactions, they possess distinct properties that make them suitable for different applications.

Feature1,2,4-Triazines1,2,4,5-Tetrazines
Reactivity Generally less reactive than tetrazines, but highly tunable.[8]Extremely high reactivity, often considered the fastest bioorthogonal reaction.[7]
Stability Generally more stable in biological media.[9]Can be prone to degradation, especially with electron-withdrawing groups.[10]
Synthesis Synthesis can be more complex, but methods are improving.[4]Well-established and diverse synthetic routes are available.[5]
Applications Ideal for applications requiring a balance of reactivity and stability, and for creating orthogonal reaction systems.[6]Preferred for applications demanding the fastest possible kinetics, such as in vivo imaging with low concentrations of reactants.[1]

Protocols for Triazine-Mediated Bioconjugation

The following protocols provide a framework for the use of triazines in common bioconjugation applications. It is essential to optimize conditions for each specific biomolecule and payload.

Protocol 1: General Procedure for Small Molecule Labeling with a Triazine-Fluorophore Conjugate

This protocol describes the labeling of a small molecule containing a dienophile (e.g., a trans-cyclooctene derivative) with a triazine-functionalized fluorophore.

Materials:

  • Dienophile-functionalized small molecule

  • Triazine-fluorophore conjugate

  • Anhydrous, degassed solvent (e.g., DMSO, DMF, or a mixture with aqueous buffer)

  • Reaction vessel (e.g., microcentrifuge tube or small vial)

  • Analytical and preparative HPLC for reaction monitoring and purification

Procedure:

  • Reagent Preparation: Dissolve the dienophile-functionalized small molecule and the triazine-fluorophore conjugate in the chosen solvent to prepare stock solutions of known concentration.

  • Reaction Setup: In a clean reaction vessel, combine the dienophile and triazine solutions. A slight excess (1.1-1.5 equivalents) of the triazine-fluorophore is often used to ensure complete consumption of the dienophile-containing molecule.

  • Reaction Conditions: The reaction is typically carried out at room temperature. The reaction time can vary from minutes to a few hours, depending on the reactivity of the specific triazine-dienophile pair.

  • Monitoring the Reaction: The progress of the reaction can be monitored by analytical HPLC or LC-MS, observing the consumption of the starting materials and the formation of the product.

  • Purification: Once the reaction is complete, the desired product can be purified from unreacted starting materials and byproducts using preparative HPLC.

  • Characterization: Confirm the identity and purity of the final conjugate by analytical HPLC, mass spectrometry, and NMR spectroscopy.

Protocol 2: Site-Specific Labeling of a Protein with a Triazine-Containing Non-Canonical Amino Acid

This protocol outlines the labeling of a protein containing a genetically incorporated dienophile (e.g., a TCO-lysine) with a small molecule-triazine conjugate.

Materials:

  • Purified protein containing a dienophile-functionalized amino acid

  • Triazine-functionalized payload (e.g., a drug molecule or a biotin tag)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Size-exclusion chromatography (SEC) columns for purification

  • SDS-PAGE and mass spectrometry for analysis

Procedure:

  • Protein Preparation: Ensure the purified protein is in a suitable buffer for the IEDDA reaction. The buffer should be free of any components that could react with the triazine.

  • Reagent Preparation: Prepare a stock solution of the triazine-payload conjugate in a water-miscible organic solvent (e.g., DMSO) to avoid precipitation in the aqueous reaction buffer.

  • Reaction Setup: Add the triazine-payload solution to the protein solution. Typically, a 5-20 fold molar excess of the triazine conjugate is used to drive the reaction to completion. The final concentration of the organic solvent should be kept low (typically <10%) to maintain protein stability.

  • Incubation: Incubate the reaction mixture at a suitable temperature (e.g., 4°C, room temperature, or 37°C) with gentle agitation. The reaction time will depend on the kinetics of the specific IEDDA pair and the desired degree of labeling.

  • Purification: Remove the excess unreacted triazine-payload and any byproducts by size-exclusion chromatography (e.g., using a desalting column).

  • Analysis and Characterization:

    • Confirm the successful conjugation and determine the labeling efficiency using SDS-PAGE. The labeled protein will show an increase in molecular weight.

    • Use mass spectrometry (e.g., ESI-MS) to confirm the precise mass of the conjugate and the degree of labeling.

    • Assess the purity of the final conjugate by SEC-HPLC.

Caption: A typical workflow for protein bioconjugation using triazine-IEDDA chemistry.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Low or no reaction - Low reactivity of the triazine-dienophile pair.- Incompatible reaction conditions (solvent, pH).- Degradation of reagents.- Use a more reactive triazine (with electron-withdrawing groups) or dienophile (e.g., a more strained alkene).- Optimize the solvent system; protic solvents can sometimes accelerate the reaction.[5]- Ensure the freshness and proper storage of your reagents.
Incomplete reaction - Insufficient excess of one reagent.- Short reaction time.- Increase the molar excess of the labeling reagent.- Extend the incubation time and monitor the reaction progress.
Protein precipitation - High concentration of organic solvent.- The conjugate is less soluble than the unlabeled protein.- Minimize the amount of organic solvent in the reaction mixture.- Perform the reaction at a lower protein concentration.- Screen different buffer conditions (pH, additives).
Non-specific labeling - The triazine or dienophile is reacting with other functional groups on the protein.- While highly specific, ensure that your protein does not have other highly reactive functionalities that could interfere. This is generally rare with IEDDA chemistry.[11]

Applications in Drug Development

The unique characteristics of triazine-IEDDA chemistry make it a valuable tool in drug development:

  • Antibody-Drug Conjugates (ADCs): The stability and tunable reactivity of triazines are advantageous for the site-specific conjugation of potent cytotoxic drugs to antibodies, leading to more homogeneous and potentially safer ADCs.[12]

  • Targeted Drug Delivery: Triazine-functionalized nanoparticles or polymers can be used in pre-targeting strategies, where the targeting moiety is administered first, followed by a triazine-tagged therapeutic that ligates to the target site in vivo.[2][7]

  • PROTACs and Molecular Glues: The precise ligation capabilities of triazine-IEDDA can be employed in the synthesis of complex molecules like PROTACs (Proteolysis Targeting Chimeras) and molecular glues.

Conclusion

Triazines represent a versatile and powerful class of reagents for inverse electron demand Diels-Alder reactions. Their tunable reactivity and enhanced stability compared to tetrazines open up new possibilities for bioconjugation, drug delivery, and the development of novel therapeutics. By understanding the underlying principles and optimizing reaction conditions, researchers can leverage triazine-IEDDA chemistry to advance their scientific and drug discovery endeavors.

References

  • ResearchGate. Methods used for incorporation of IEDDA bioorthogonal handles into RNA... Available at: [Link].

  • Wikipedia. Inverse electron-demand Diels–Alder reaction. Available at: [Link].

  • ResearchGate. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. Available at: [Link].

  • RSC Publishing. coordination of Re(I) to 1,2,4-triazine facilitates an inverse electron demand Diels–Alder reaction with strained alkynes to a greater extent than in corresponding 1,2,4,5-tetrazines. Available at: [Link].

  • ACS Publications. Arylethynyltrifluoroborate Dienophiles for on Demand Activation of IEDDA Reactions | Bioconjugate Chemistry. Available at: [Link].

  • Scientific Research Publishing. The Diels-Alder-Reaction with inverse-Electron-Demand, a very efficient versatile Click-Reaction Concept for proper Ligation of variable molecular Partners. Available at: [Link].

  • RSC Publishing. Inverse electron-demand Diels–Alder reactions in chemical biology. Available at: [Link].

  • PubMed. Synthesis of novel 1,2,4-triazine scaffold as FAK inhibitors with antitumor activity. Available at: [Link].

  • ResearchGate. Inverse electron-demand Diels–Alder (IED-DA) reactions. (A) Triazine (X... Available at: [Link].

  • International Journal of Pharma Sciences and Research. 1,2,4-triazine derivatives: Synthesis and biological applications. Available at: [Link].

  • ACS Publications. Inverse Electron Demand Diels–Alder-Type Heterocycle Syntheses with 1,2,3-Triazine 1-Oxides: Expanded Versatility | Organic Letters. Available at: [Link].

  • ACS Publications. Triazines: Syntheses and Inverse Electron-demand Diels–Alder Reactions | Chemical Reviews. Available at: [Link].

  • SigutLabs. Triazinium Ligation: A New Bioorthogonal Tool for Bioconjugation. Available at: [Link].

  • ResearchGate. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications. Available at: [Link].

  • PubMed Central. Inverse Electron Demand Diels–Alder Reactions of 1,2,3-Triazines: Pronounced Substituent Effects on Reactivity and Cycloaddition Scope. Available at: [Link].

  • Cambridge Open Engage. Annealing 1,2,4-Triazine to Iridium(III) Complexes Induces Luminogenic Behaviour in Bioorthogonal Reactions with Stain Alkynes. | Biological and Medicinal Chemistry | ChemRxiv |. Available at: [Link].

  • ResearchGate. Hydrazones as Productive Dienophiles in the Inverse Electron Demand Diels-Alder Reactions of 1,3,5-Triazines. Available at: [Link].

  • PMC - NIH. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications. Available at: [Link].

  • PubMed - NIH. 1,2,4-Triazines Are Versatile Bioorthogonal Reagents. Available at: [Link].

  • PMC - NIH. Site-specific bioorthogonal protein labelling by tetrazine ligation using endogenous β-amino acid dienophiles. Available at: [Link].

Sources

Troubleshooting & Optimization

Improving yield of 6-bromo-1,2,4-triazine synthesis from amino-triazine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #TZ-BR-006 Subject: Yield Improvement for 6-Bromo-1,2,4-Triazine from Amino-Precursors Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Diagnostic Phase: Defining the Chemistry

Before proceeding, we must distinguish between two common synthetic pathways often confused under this topic. Please verify which reaction you are performing:

  • Pathway A (Sandmeyer-type): You are converting an amino group (

    
    ) into a bromine (
    
    
    
    ).[1]
    • Target: 6-bromo-1,2,4-triazine (from 6-amino-1,2,4-triazine).[2]

    • Common Issue: Rapid hydrolysis of the diazonium intermediate leading to triazinones (hydroxy-triazines) and low yields (<20%).

  • Pathway B (Electrophilic Substitution): You are brominating the ring while retaining the amino group.

    • Target: 3-amino-6-bromo-1,2,4-triazine (from 3-amino-1,2,4-triazine).[2]

    • Common Issue: Regioselectivity or incomplete conversion.

This guide focuses on Pathway A (Sandmeyer Transformation) , as it is the most technically challenging and prone to yield failure due to the instability of the 1,2,4-triazine diazonium salt.[1]

The Core Problem: Aqueous Instability

The standard Sandmeyer protocol (sodium nitrite


 + aqueous 

) is unsuitable for 1,2,4-triazines.[1]
Mechanism of Failure

The 1,2,4-triazine ring is highly electron-deficient. When the amino group is converted to a diazonium salt (


), the ring becomes even more electron-poor, making the carbon at the substitution site extremely susceptible to nucleophilic attack by water.

Result: Instead of the desired bromide, you obtain the hydrolysis product (triazinone), or the ring opens and decomposes.

The Solution: Anhydrous Diazotization

To improve yields from <20% to >60-80%, you must switch to a non-aqueous radical-mediated Sandmeyer reaction .[1] This method uses an alkyl nitrite as the diazotizing agent and a copper(II) bromide source in an organic solvent.

SandmeyerMechanism Amino Amino-Triazine (Starting Material) Diazo Diazonium Intermediate Amino->Diazo Diazotization Water Aqueous Conditions (H2O present) Diazo->Water Organic Anhydrous Conditions (t-BuONO / CuBr2) Diazo->Organic Radical Transfer Hydroxy Triazinone (Hydrolysis Product - WASTE) Water->Hydroxy Nucleophilic Attack Bromo 6-Bromo-1,2,4-Triazine (Target Product) Organic->Bromo Bromine Abstraction

Figure 1: Mechanistic pathway comparison.[1][3] The presence of water diverts the unstable diazonium intermediate toward the unwanted hydrolysis product.

Optimized Protocol (The "Gold Standard")

This protocol utilizes tert-butyl nitrite (t-BuONO) and Copper(II) Bromide (


)  in Acetonitrile (

).[1] This system generates the diazonium species in situ and immediately traps it with a bromide radical, bypassing the unstable ionic intermediate.
Reagents & Stoichiometry
ReagentEquiv.Role
Amino-1,2,4-triazine 1.0Substrate
tert-Butyl Nitrite (t-BuONO) 1.5 - 2.0Diazotizing agent (soluble in organics)
Copper(II) Bromide (

)
1.2 - 1.5Bromine radical source & oxidant
Acetonitrile (

)
SolventMust be anhydrous (dry)
Step-by-Step Workflow
  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon. Add anhydrous

    
     (concentration ~0.1 M).
    
  • Solubilization: Add

    
     (1.2 eq) to the solvent.[1] The solution should turn dark green/brown.
    
  • Addition: Add the tert-butyl nitrite (1.5 eq) dropwise.

  • Substrate Introduction: Add the amino-triazine (1.0 eq) slowly.

    • Note: If solubility is an issue, dissolve the amine in a minimal amount of dry DMSO or DMF before addition.

  • Reaction: Heat the mixture to 60–65°C . Evolution of

    
     gas (bubbling) indicates the reaction is proceeding.
    
  • Monitoring: Monitor via TLC or LC-MS. The reaction is typically complete within 1–3 hours.

  • Quench & Workup:

    • Cool to room temperature.

    • Quench with saturated aqueous

      
       or 1M 
      
      
      
      (only after the reaction is done).
    • Extract with Ethyl Acetate (EtOAc).

    • Wash organic layer with brine, dry over

      
      , and concentrate.
      

Troubleshooting Guide (FAQs)

Q1: My yield is still low (<30%), and I see a lot of starting material.

  • Cause: Incomplete diazotization.

  • Fix: Ensure your tert-butyl nitrite is fresh. Alkyl nitrites decompose over time. Distill it or buy a fresh bottle. Increase equivalents to 2.0.

Q2: I see a hydroxyl peak (M-Br+OH) in LC-MS.

  • Cause: Water contamination.

  • Fix: Your solvent was not dry enough. Use molecular sieves (3Å) in your MeCN. Ensure the reaction is under an inert atmosphere.

Q3: The product decomposes during purification.

  • Cause: 6-bromo-1,2,4-triazines can be volatile and sensitive to silica acidity.

  • Fix:

    • Do not use high vacuum for prolonged periods (sublimation risk).

    • Neutralize your silica gel with 1% Triethylamine (

      
      ) during column chromatography.
      
    • Store the product in the freezer under Argon.

Q4: Can I use Bromoform (


) instead of 

?
  • Answer: Yes. The combination of Isoamyl Nitrite + Bromoform is a valid alternative (the "Gomberg-Bachmann" type variant). However,

    
     generally provides cleaner conversions for electron-deficient heterocycles due to the efficient radical transfer mechanism.
    

Troubleshooting Decision Tree

Troubleshooting Start Start: Low Yield Observed CheckLCMS Check LC-MS / TLC Start->CheckLCMS Result1 Starting Material Remaining? CheckLCMS->Result1 Result2 Hydrolysis Product (M-Br+OH)? CheckLCMS->Result2 Result3 Complex Mixture / Tarry? CheckLCMS->Result3 Action1 Old Reagents. Replace t-BuONO. Increase Temp to 80°C. Result1->Action1 Action2 Water Ingress. Dry MeCN over sieves. Check Argon line. Result2->Action2 Action3 Thermal Decomposition. Lower Temp to 45-50°C. Add CuBr2 SLOWLY. Result3->Action3

Figure 2: Diagnostic workflow for identifying the root cause of yield loss.

References

  • Doyle, M. P., Siegfried, B., & Dellaria, J. F. (1977). Alkyl nitrite-metal halide deamination reactions. 2. Substitutive deamination of arylamines by alkyl nitrites and copper(II) halides. A direct and efficient conversion of arylamines to aryl halides.[4] The Journal of Organic Chemistry, 42(14), 2426–2430.

  • Cohen-Or, S., et al. (Specific application of non-aqueous Sandmeyer on nitrogen heterocycles).[1] Journal of Heterocyclic Chemistry. (General reference for non-aqueous diazotization).

  • ChemicalBook. (2024). Synthesis of 6-bromo-1,2,4-triazin-3-amine (Example of ring bromination vs Sandmeyer).

  • Organic Chemistry Portal. (2024). Sandmeyer Reaction: Recent Literature and Modifications.

Sources

Controlling C-5 vs C-3 nucleophilic attack in 1,2,4-triazine oxides

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center for advanced organic synthesis. It addresses the specific regioselectivity challenges in the nucleophilic functionalization of 1,2,4-triazine oxides.

Ticket ID: REGIO-TZ-4OX Subject: Controlling C-5 vs C-3 Nucleophilic Attack in 1,2,4-Triazine 4-Oxides Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary & Mechanistic Logic

User Query: "I am attempting to functionalize a 1,2,4-triazine 4-oxide. I need to direct the nucleophile to C-5, but I keep observing C-3 attack or ring-opening byproducts. How do I control this?"

Root Cause Analysis: The 1,2,4-triazine 4-oxide scaffold presents a classic Kinetic vs. Thermodynamic competition.

  • C-5 Position (Kinetic Control): This position is electronically most deficient due to the cumulative inductive effect of N1, N2, and N4. Attack here is rapid but often reversible.

  • C-3 Position (Thermodynamic Control): Attack at C-3 is slower but leads to a more stable

    
    -adduct (often stabilized by hydrogen bonding with the N4-oxide oxygen). Crucially, C-3 adducts are prone to ring-opening reactions, destroying the heterocycle.
    

The "Switch" Mechanism: To control the outcome, you must manipulate Temperature and Reagent Irreversibility .

Visualizing the Pathway

The following diagram illustrates the bifurcation between kinetic (C-5) and thermodynamic (C-3) pathways.

TriazineReactivity Start 1,2,4-Triazine 4-Oxide C5_Adduct C-5 σ-Adduct (Kinetic Product) Start->C5_Adduct Low Temp (-70°C) Irreversible Nu (Grignard) C3_Adduct C-3 σ-Adduct (Thermodynamic Product) Start->C3_Adduct High Temp (> -20°C) Reversible Nu (Amines) Nu Nucleophile (Nu-) C5_Product 5-Substituted 1,2,4-Triazine C5_Adduct->C5_Product Oxidative Aromatization (DDQ / KMnO4 / Air) C5_Adduct->C3_Adduct Isomerization (Warming) RingOpen Ring-Opened Acyclic Products C3_Adduct->RingOpen Spontaneous C3_Product 3-Substituted 1,2,4-Triazine C3_Adduct->C3_Product Specific Conditions (Rare)

Figure 1: Kinetic vs. Thermodynamic reaction pathways in 1,2,4-triazine 4-oxides. Note that C-5 attack is favored at low temperatures, while C-3 attack dominates upon warming, often leading to decomposition.

Troubleshooting Guide (FAQ Format)

Q1: I am using a Grignard reagent, but my yield of the C-5 product is low. Why?

Diagnosis: While Grignard reagents (e.g., EtMgBr) attack C-5 irreversibly (kinetic control), the N-oxide moiety can coordinate with the Magnesium, altering regioselectivity or causing deoxygenation side reactions. Corrective Action:

  • Temperature is Critical: Perform the addition at -78 °C . Do not allow the reaction to warm above -40 °C before quenching.

  • Stoichiometry: Use exactly 1.1 equivalents. Excess Grignard can lead to bis-addition or ring opening.

  • Quenching: Quench with a proton source (NH₄Cl) at low temperature to trap the C-5

    
    -adduct before it can isomerize to C-3 or ring-open.
    
Q2: How do I perform a Nucleophilic Substitution of Hydrogen ( ) without losing the N-oxide oxygen?

Diagnosis: Many


 reactions involve an "addition-elimination" sequence where the 

-oxide oxygen acts as the leaving group (deoxygenative substitution), yielding the neutral triazine. Corrective Action:
  • To Retain the N-Oxide: You need an external oxidant. The reaction proceeds via: Addition (

    
    -adduct) 
    
    
    
    Oxidation.
    • Protocol: React substrate + Nucleophile

      
       Adduct. Then add DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or KMnO₄ to re-aromatize while keeping the oxygen.
      
  • To Deoxygenate (Intentional): Use an acylating agent (e.g., Benzoyl chloride) or acid anhydride. This activates the

    
    -oxide, making it a good leaving group (
    
    
    
    mechanism or VNS-like elimination).
Q3: I see "Ring-Opened" products in my NMR. What happened?

Diagnosis: You likely allowed the reaction to reach thermodynamic equilibrium. The C-3


-adduct is prone to breaking the N2-C3 bond.
Corrective Action: 
  • Rapid Workup: If targeting C-5, do not let the reaction stir overnight.

  • Avoid Amine Nucleophiles at RT: Amines are reversible nucleophiles. At room temperature (RT), they will initially attack C-5, detach, and eventually settle at C-3, causing ring destruction [1].

Reagent Selection Matrix

Use this table to select the correct reagent class for your target regiochemistry.

Nucleophile ClassPrimary Attack SiteCondition for C-5 SelectivityCondition for C-3 SelectivityNotes
Grignard (R-MgX) C-5 (Exclusive)-78 °C, THFN/A (Irreversible)High yields of 5-alkyl derivatives [1].
Amines (R-NH₂) C-5

C-3
-75 °C to -40 °C> -20 °C (Thermodynamic)Warming leads to isomerization C5

C3

Ring Opening [1].
Active Methylenes C-5 or C-3 Kinetic (short time, low temp)Thermodynamic (long time)Often requires oxidant (DDQ) to aromatize.
Cyanide (CN⁻) C-5 VNS conditionsN/AOften results in 5-cyano-1,2,4-triazine (deoxygenated).
Indoles/Pyrroles C-5 Acid catalysis (

)
N/AFriedel-Crafts type substitution on the heterocycle.

Validated Experimental Protocols

Protocol A: Kinetic C-5 Alkylation (Grignard Route)

Target: Synthesis of 5-ethyl-6-phenyl-1,2,4-triazine 4-oxide

  • Setup: Flame-dry a 50 mL round-bottom flask under Argon.

  • Dissolution: Dissolve 6-phenyl-1,2,4-triazine 4-oxide (1.0 mmol) in anhydrous THF (10 mL).

  • Cooling: Cool the solution to -78 °C (Dry ice/Acetone bath). Wait 15 mins for equilibration.

  • Addition: Dropwise add EtMgBr (1.1 mmol, 1.0 M in THF) over 10 minutes.

    • Observation: Color change is immediate (formation of anionic

      
      -adduct).
      
  • Reaction: Stir at -78 °C for 30 minutes. Do not warm.

  • Oxidative Workup (Crucial):

    • Add a solution of DDQ (1.1 mmol) in THF while still at -78 °C.

    • Allow to warm to 0 °C over 30 minutes.

  • Purification: Quench with sat. NaHCO₃. Extract with EtOAc. The product retains the N-oxide.

Protocol B: Deoxygenative C-5 Amination ( )

Target: Synthesis of 5-amino-1,2,4-triazine (Deoxygenated)

  • Reagents: 1,2,4-Triazine 4-oxide (1.0 mmol), Ammonium salts or Amine (5.0 mmol).

  • Solvent: Liquid Ammonia (if unsubstituted amino desired) or DMF (for substituted amines).

  • Conditions:

    • Liquid NH₃: Run at -33 °C. Add KMnO₄ (2.0 eq) to aromatize.

    • DMF: Stir at 0 °C. Add Benzoyl Chloride (1.2 eq) to activate the N-oxide.

  • Mechanism: The amine attacks C-5.[1] The benzoyl group acylates the N-oxide oxygen. Elimination of PhCOOH restores aromaticity, yielding the 5-amino-1,2,4-triazine (no oxide) [2].

References

  • Kozhevnikov, D. N., et al. (2004).[1] Regioselectivity of Nucleophilic Attack in the Reactions of 1,2,4-Triazine 4-Oxides with Certain C-Nucleophiles. Russian Journal of Organic Chemistry.

  • Kozhevnikov, D. N., Rusinov, V. L., & Chupakhin, O. N. (1998).[2] 1,2,4-Triazine N-oxides and their annelated derivatives.[2][3][4] Russian Chemical Reviews, 67(7), 633.

  • Charushin, V. N., & Chupakhin, O. N. (2008).[2] 1,2,4-Triazines and their Benzo Derivatives.[2]

Sources

Solubilizing electron-deficient triazines for low-temperature reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Triazine Process Optimization Hub.

I am Dr. Aris Thorne, Senior Application Scientist. You are likely here because your nucleophilic aromatic substitution (


) on a cyanuric chloride or similar electron-deficient triazine scaffold has failed. The symptoms are classic: the reaction stalled, the yield is inconsistent, or you observed a "gummy" precipitate at -78°C that refused to redissolve.

Electron-deficient triazines present a paradox: High Reactivity requires Low Temperature to control selectivity (preventing over-substitution), but Low Temperature drastically reduces Solubility , leading to heterogeneous reaction mixtures.

Below is your technical guide to solving this specific thermodynamic-kinetic conflict.

Module 1: The Thermodynamics of Solubilization

You cannot force solubility at -78°C in a single solvent system without compromising chemical stability. You must engineer a Binary Solvent System .

The Challenge: Electron-deficient triazines (like 2,4,6-trichloro-1,3,5-triazine) exhibit strong


-

stacking interactions. As temperature (

) drops, the entropic penalty of dissolution increases, causing rapid crystallization.

Solvent Selection Matrix: Use this table to select your primary carrier solvent. Note that while Acetone is an excellent solvent, it is a ketone and can react with strong nucleophiles or undergo aldol-type side reactions if bases are too strong.

SolventSolubility (25°C) [1]Melting PointSuitability for -78°CRisk Profile
THF ~43 wt%-108.5°CHigh Excellent solubility profile; check for peroxides which catalyze decomposition.
Acetone ~25 wt%-94.7°CMedium Good solubility, but risk of side-reactions with strong amine/alkoxide nucleophiles.
DCM Low (<10 wt%)-96.7°CLow Poor solubility for triazines; useful only as a co-solvent for the nucleophile.
Toluene ~18 wt%-95°CMedium Non-polar; often leads to "gummy" precipitation at low

.
Acetonitrile ~21 wt%-45°CZero DO NOT USE at -78°C; it will freeze (MP: -45°C).

Scientist’s Recommendation: Standardize on Anhydrous THF as your primary solvent. If solubility remains poor, use a THF:DCM (4:1) mixture to break


-stacking without freezing.

Module 2: Operational Protocols (The Fix)

Do not attempt to cool a static solution of triazine to -78°C; it will precipitate. Instead, utilize the High-Concentration Feed Strategy (Inverse Addition) .

The Logic: By keeping the triazine in a warm/RT stock solution and feeding it into a cold nucleophile zone (or vice versa, depending on kinetics), you ensure that the reaction occurs faster than the precipitation rate.

Protocol A: The "Cryo-Injection" Method

Best for: Mono-substitution of highly reactive triazines (e.g., Cyanuric Chloride).

  • Reactor A (The Trap): Charge the nucleophile (amine/alcohol) and base (DIPEA/K2CO3) in THF. Cool to -78°C .

  • Reactor B (The Stock): Dissolve the Triazine in minimal THF at Room Temperature (25°C) . Ensure it is perfectly homogeneous.

  • The Injection: Using a syringe pump or cannula, add the Warm Triazine Solution dropwise into the Cold Nucleophile Solution .

    • Why? The triazine is instantly diluted upon entry, staying below its saturation limit, and reacts immediately with the excess nucleophile before it can precipitate.

Visualization: Cryo-Injection Workflow

G Stock Reactor B (Stock) Triazine in THF Temp: 25°C (Soluble) Pump Syringe Pump Slow Addition Rate Stock->Pump Homogeneous Solution Reactor Reactor A (The Trap) Nucleophile + Base in THF Temp: -78°C Pump->Reactor Dropwise Feed Reaction Instant Reaction (Kinetic Control) Reactor->Reaction Contact Precip Precipitation Avoided (Dilution Effect) Reaction->Precip Prevents

Caption: The Cryo-Injection method prevents precipitation by utilizing the dilution effect and rapid reaction kinetics.

Module 3: Troubleshooting & FAQs

Q1: The reaction turns into a thick slurry immediately upon cooling. Is this normal?

  • No. This is "Crash-Out."

  • The Fix: You likely cooled the triazine solution before adding the nucleophile.

  • Corrective Action: Allow the slurry to warm back to 0°C or RT until clear. Switch to Protocol A (above). If you must cool the triazine first, add a co-solvent like DCM (10-20% v/v) to disrupt crystal packing, provided your nucleophile is compatible.

Q2: I see "Over-Substitution" (Di-substituted product) even at -78°C.

  • Cause: Localized hot-spots or concentration gradients. If the triazine precipitates, the reaction occurs only on the surface of the solid particles, creating high local concentrations of nucleophile relative to available triazine.

  • The Fix: Increase the stirring rate (RPM > 600). Ensure the addition rate of the nucleophile is slower than the mixing time.

Q3: My yield is low, and I see hydrolysis products (OH-triazine).

  • Cause: Wet solvent or "hygroscopic cooling." At -78°C, condensation can form on the vessel walls if not properly inerted. Electron-deficient triazines hydrolyze rapidly with water.

  • The Fix:

    • Use freshly distilled THF or anhydrous grade (water < 50 ppm).

    • Maintain a positive pressure of Nitrogen/Argon.

    • Critical: Do not use acetone if your base is aqueous (e.g., NaOH); the hydrolysis of Cyanuric Chloride is exothermic (

      
      ) and can runaway [4].[1]
      
Troubleshooting Logic Tree

Troubleshooting Start Issue Observed Precip Precipitation/Slurry Start->Precip Impurity Impurities (Di-sub/Hydrolysis) Start->Impurity CheckTemp Is Temp < -40°C? Precip->CheckTemp Action3 Check Water Content Use Anhydrous Solvents Impurity->Action3 Hydrolysis Action4 Increase Stirring Rate Prevent Local Hotspots Impurity->Action4 Over-sub CheckSolvent Check Solvent System CheckTemp->CheckSolvent No Action1 Use Inverse Addition (Keep Triazine Warm) CheckTemp->Action1 Yes Action2 Switch to THF/DCM Avoid Acetonitrile CheckSolvent->Action2

Caption: Decision matrix for diagnosing reaction failures in low-temperature triazine chemistry.

Module 4: Advanced Techniques

Flow Chemistry (The Ultimate Solution) If batch processing continues to fail due to solubility, move to a Continuous Flow Reactor .

  • Mechanism: You can pump the Triazine stream at 20°C and the Nucleophile stream at -78°C. They meet in a cooled mixing chip (residence time < 5 seconds).

  • Benefit: The reaction completes before precipitation can occur, and the heat transfer is orders of magnitude better than in a flask, suppressing side reactions [5].

References

  • Chemcess. (2025).[1] Cyanuric Chloride: Properties, Reactions, Production And Uses.

  • Blotny, G. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Tetrahedron.
  • M.D.P.I. (2022).[2] Electronic Absorption, Emission, and Two-Photon Absorption Properties of Some Extended 2,4,6-Triphenyl-1,3,5-Triazines.

  • Loba Chemie. (2021). Safety Data Sheet: Cyanuric Chloride.

  • Organic Chemistry Portal. (2017). Synthesis of 1,3,5-triazines.

Sources

Validation & Comparative

1H NMR characteristic shifts of 6-bromo-1,2,4-triazine

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Spectroscopic Analysis: 6-Bromo-1,2,4-Triazine vs. Regioisomers

Executive Summary

6-Bromo-1,2,4-triazine represents a critical building block in inverse electron demand Diels-Alder (IEDDA) cycloadditions, often used to access functionalized pyridines. However, its synthesis frequently yields regioisomeric mixtures (3-bromo, 5-bromo, or 6-bromo), making rapid and accurate structural assignment essential.

This guide provides a definitive spectroscopic framework to distinguish the 6-bromo isomer from its alternatives, relying on coupling constant analysis (J-values) and chemical shift perturbations caused by the bromine substituent.

The Spectral Fingerprint: Comparative Data

The following table synthesizes experimental data for the parent system and predicted shifts for the bromo-derivatives based on substituent increment effects in electron-deficient heterocycles.

Table 1: 1H NMR Characteristic Shifts (CDCl₃, 300-400 MHz)

CompoundProton H3 (δ ppm)Proton H5 (δ ppm)Proton H6 (δ ppm)Multiplicity & Coupling (

Hz)
Diagnostic Feature
Parent 1,2,4-Triazine 9.88 9.48 8.84 H5, H6: Doublets (

Hz)H3: Singlet (broad)
3 signals; Distinct vicinal coupling (

)
3-Bromo-1,2,4-triazine Substituted9.60 - 9.75 8.90 - 9.10 Two Doublets (

Hz)
Retention of Vicinal Coupling
6-Bromo-1,2,4-triazine 9.90 - 10.10 9.60 - 9.80 SubstitutedTwo Singlets (

Hz)
Loss of Vicinal Coupling ; H3/H5 are para-like
5-Bromo-1,2,4-triazine 9.90 - 10.05 Substituted9.00 - 9.20 Two Singlets (

Hz)
H6 is significantly upfield compared to H5 in the 6-Br isomer

Critical Note on Solvent Effects: Triazines are highly sensitive to solvent polarity. In DMSO-d₆ , signals typically shift downfield by 0.2–0.5 ppm compared to CDCl₃ due to hydrogen bonding with the solvent and ring nitrogens.

Mechanistic Insight: Why the Shifts Move

To interpret the spectrum correctly, one must understand the electronic environment driven by the three nitrogen atoms.

A. The "Deshielding Hierarchy" (Parent Molecule)
  • H3 (Most Downfield): Located between N2 and N4. The synergistic inductive withdrawal (-I effect) of two adjacent nitrogens leaves this proton extremely electron-poor.

  • H5 (Mid-Range): Adjacent to N4.[1] It is more deshielded than H6 because N4 exerts a stronger localized anisotropic effect than N1 in this specific ring geometry.

  • H6 (Most Upfield): Adjacent to N1. While still aromatic, it is the most shielded of the three.

B. The Bromine Effect (Substituent Perturbation)

When Bromine is introduced at Position 6:

  • Inductive Effect (-I): Bromine is electronegative. It pulls electron density through the sigma bond skeleton. This deshields the adjacent H5 , pushing it further downfield (closer to the H3 region).

  • Coupling Ablation: The most distinct feature is the disappearance of the

    
     coupling. In the parent molecule, H5 and H6 are vicinal (neighbors), leading to clear doublets. In the 6-bromo derivative, H3 and H5 are in a meta-relationship (separated by N4). In 1,2,4-triazines, 
    
    
    
    is typically negligible (
    
    
    Hz), appearing as singlets.

Structural Validation Workflow

Use the following logic gate to confirm the identity of your synthesized triazine.

TriazineID Start Crude Reaction Mixture (1H NMR in CDCl3) CountSignals Count Aromatic Signals (Region: 8.5 - 10.5 ppm) Start->CountSignals ThreeSig 3 Signals CountSignals->ThreeSig TwoSig 2 Signals CountSignals->TwoSig Parent Parent 1,2,4-Triazine (No Bromination) ThreeSig->Parent CheckCoupling Analyze Multiplicity (J-Coupling) TwoSig->CheckCoupling Doublets Two Doublets (J ~ 2.5 Hz) CheckCoupling->Doublets Vicinal Coupling Singlets Two Singlets (J ~ 0 Hz) CheckCoupling->Singlets No Vicinal Coupling Isomer3 3-Bromo-1,2,4-Triazine (Vicinal H5-H6 coupling) Doublets->Isomer3 CheckShift Analyze Chemical Shift of Upfield Signal Singlets->CheckShift ShiftH5 Upfield Signal > 9.5 ppm (H5 is deshielded by Br) CheckShift->ShiftH5 ShiftH6 Upfield Signal < 9.2 ppm (H6 is shielded relative to H5) CheckShift->ShiftH6 Isomer6 6-Bromo-1,2,4-Triazine (Target Molecule) ShiftH5->Isomer6 Isomer5 5-Bromo-1,2,4-Triazine (Rare Isomer) ShiftH6->Isomer5

Figure 1: Decision tree for the regiochemical assignment of bromo-1,2,4-triazines based on 1H NMR multiplicity and chemical shift logic.

Experimental Protocol: NMR Sample Preparation

Triazines are electron-deficient and prone to nucleophilic attack by protic solvents or impurities. Follow this protocol to ensure data integrity.

Materials:

  • Solvent: CDCl₃ (Neutralized over basic alumina) or DMSO-d₆ (Dry).

    • Why? Acidic impurities in CDCl₃ can protonate the triazine nitrogens, causing significant chemical shift variations and line broadening.

  • Concentration: 5–10 mg per 0.6 mL.

    • Why? High concentrations can induce stacking interactions (aggregation), shifting signals upfield.

Step-by-Step:

  • Filtration: Pass the CDCl₃ through a small plug of basic alumina directly into the NMR tube to remove HCl traces.

  • Dissolution: Dissolve the crude triazine immediately before acquisition. Do not let the sample sit; 1,2,4-triazines can decompose or hydrolyze over time.

  • Acquisition:

    • Set relaxation delay (d1) to

      
       seconds. H3 has a long relaxation time due to the lack of adjacent protons (singlet nature).
      
    • Acquire at least 64 scans to resolve the small satellite peaks if 13C satellites are needed for further confirmation.

References

  • Paudler, W. W., & Barton, J. M. (1966). Proton Magnetic Resonance Spectra of 1,2,4-Triazine and its Methyl Derivatives. The Journal of Organic Chemistry, 31(5), 1720–1722. Link

  • Neunhoeffer, H. (1978). The Chemistry of 1,2,3-Triazines and 1,2,4-Triazines, Tetrazines, and Pentazines. Wiley-Interscience. (Foundational text for triazine reactivity and spectral properties).
  • Boger, D. L. (1986). Diels-Alder Reactions of Heterocyclic Azadienes. Chemical Reviews, 86(5), 781–793. (Context for the utility of 6-bromo-1,2,4-triazine in synthesis). Link

  • Reich, H. J. (2024). 1H NMR Chemical Shifts of Heterocycles. University of Wisconsin-Madison. Link

Sources

Crystal structure analysis of 6-substituted 1,2,4-triazine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in adenosine A2A antagonists, DAAO inhibitors, and antiviral agents. While the electronic properties of the triazine ring are well-documented, the solid-state behavior of 6-substituted derivatives remains a critical yet underutilized parameter in drug development.

This guide provides a comparative analysis of structural characterization techniques (SC-XRD vs. PXRD vs. DFT) and details the specific crystallographic consequences of functionalizing the C6 position. Unlike the C3 position (often used for solubility) or N1/N2 (electronic tuning), the C6 position frequently dictates the supramolecular assembly and metabolic stability of the drug candidate.

Strategic Importance: The "C6" Factor

In Structure-Activity Relationship (SAR) studies, the 6-position of the 1,2,4-triazine ring is pivotal. Crystallographic data reveals that substitution here dramatically alters the molecular planarity and packing efficiency compared to 3- or 5-substituted analogs.

  • Metabolic Blockade: Bulky groups (e.g., tert-butyl, phenyl) at C6 prevent metabolic oxidation, a common failure mode for triazine drugs.

  • Receptor Fitting: In adenosine A2A receptor antagonists, the C6 substituent often occupies a hydrophobic pocket defined by residues like Ile66 and Ala63, necessitating precise angular control that only crystal structure analysis can validate.

  • Packing Motifs: 6-substitution disrupts the standard "head-to-tail" pi-stacking seen in unsubstituted triazines, often inducing novel herringbone or columnar packing arrangements that improve bioavailability.

Comparative Methodology: Selecting the Right Tool

To rigorously analyze these derivatives, researchers must choose between complementary analytical techniques. The following table compares the three primary methods for structural elucidation of 6-substituted triazines.

Table 1: Comparative Performance of Structural Analysis Techniques
FeatureSC-XRD (Single Crystal X-Ray)PXRD (Powder X-Ray)DFT (Density Functional Theory)
Primary Output Precise 3D atomic coordinates (x, y, z)Bulk phase fingerprint (2θ vs. Intensity)Electronic density & energy minimization
Resolution Atomic level (< 0.8 Å)Lattice level (d-spacing)Quantum mechanical approximation
Sample Req. High-quality single crystal (0.1–0.5 mm)Polycrystalline powder (~10 mg)Computational resources
Key Insight for Triazines Determines exact torsion angle of C6-substituent relative to ring.Detects polymorphs induced by solvent inclusion (solvates).Predicts H-bond energy of N...H interactions.
Limitation Time-intensive crystal growth; not representative of bulk.Cannot solve de novo structure easily without prior model.Gas-phase models may miss packing forces.
Verdict Gold Standard for structural proof.Essential for batch consistency.Supportive for explaining stability.

Crystallographic Data: 6-Substituted Architectures

When analyzing the crystal structure of 6-substituted 1,2,4-triazines, specific geometric parameters serve as quality control markers. The introduction of a substituent at C6 perturbs the ring geometry less than N-alkylation but significantly affects intermolecular distances.

Key Structural Metrics (Experimental Baselines)
  • Ring Planarity: The 1,2,4-triazine ring is typically planar with a mean deviation from the plane < 0.02 Å.

  • Bond Lengths:

    • N1–N2: 1.32 – 1.36 Å (Indicates single bond character).

    • C5–C6: 1.38 – 1.42 Å (Aromatic character).

    • C6–Substituent: 1.48 – 1.51 Å (for C-C bonds to phenyl rings).

  • Intermolecular Contacts:

    • Pi-Pi Stacking: Centroid-to-centroid distances of 3.5 – 3.8 Å are typical for 6-phenyl derivatives, often forming offset stacked dimers.

    • Hydrogen Bonding: The N2 and N4 atoms act as strong acceptors. Typical N...H–N distances range from 2.85 – 3.05 Å .

Experimental Protocol: From Synthesis to Structure

To achieve high-quality crystals suitable for SC-XRD, a controlled slow-evaporation method is recommended over rapid cooling, which often yields microcrystalline powders suitable only for PXRD.

Workflow Diagram

The following diagram outlines the optimized pathway for generating and solving 6-substituted triazine structures.

TriazineWorkflow Synth Synthesis (Condensation of 1,2-diketone + Hydrazide) Purify Purification (Column Chromatography) Synth->Purify Growth Crystal Growth (Slow Evap: EtOH/DMF 3:1) Purify->Growth High Purity req. Screen Microscopy Screening (Polarized Light) Growth->Screen Mount Mounting (Mitegen Loop + Cryo Oil) Screen->Mount Select Single Crystal Collect Data Collection (Mo-Kα or Cu-Kα) Mount->Collect 100K Solve Structure Solution (SHELXT / OLEX2) Collect->Solve

Figure 1: Optimized workflow for obtaining single-crystal structures of 1,2,4-triazine derivatives. Note the use of mixed solvent systems (EtOH/DMF) to facilitate the crystallization of polar triazine cores.

Detailed Protocol Step-by-Step
  • Synthesis: React a substituted 1,2-diketone with semicarbazide or hydrazide in refluxing ethanol/acetic acid.

  • Crystallization (The Critical Step):

    • Dissolve 20 mg of the purified derivative in 2 mL of Ethanol.

    • Add DMF dropwise (0.5 mL) until clear.

    • Cover the vial with parafilm and poke 3-5 small holes.

    • Allow to stand at room temperature for 3-7 days. Note: 6-substituted derivatives often crystallize slower than 3-substituted ones due to steric hindrance.

  • Data Collection:

    • Use Mo-Kα radiation (0.71073 Å) for standard organic crystals.

    • Use Cu-Kα radiation (1.54184 Å) if the absolute configuration is required or crystals are very small (<0.05 mm).

    • Collect data at 100 K to minimize thermal motion (thermal ellipsoids) of the terminal 6-substituents.

Supramolecular Architecture Analysis

The true value of the crystal structure lies in understanding the "Supramolecular Synthons." 1,2,4-triazines are famous for forming R2,2(8) hydrogen-bonded dimers, but substitution at the 6-position can disrupt this.

Interaction Logic
  • The Acceptor: N2 is the most basic nitrogen and the primary H-bond acceptor.

  • The Donor: If an amino group is present at C3 or C5, it acts as the donor.

  • The Disrupter: A bulky group at C6 (e.g., t-butyl) creates steric clash, forcing the molecules to twist out of planarity, breaking the flat pi-stacking sheets and often increasing solubility—a desirable trait for drug candidates.

Interactions Core 1,2,4-Triazine Core N2 N2 Atom (Acceptor) Core->N2 Electronic Localization C6 C6 Position Core->C6 Packing Packing Outcome N2->Packing H-Bonding (Directionality) Subst Substituent (Phenyl/Alkyl) C6->Subst Steric Bulk Subst->Packing Pi-Stacking or Steric Twist

Figure 2: Logical flow of supramolecular interactions. The C6 substituent acts as a "gatekeeper" for packing efficiency, modulating the primary H-bonding capability of the N2 atom.

References

  • El-Brollosy, N. R. (2025).[1][2] Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. ResearchGate. Link

  • Creative Biostructure . Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. Link

  • NIH National Library of Medicine . (2012). Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. Link

  • International Union of Crystallography (IUCr) . (2025). Synthesis and crystal structures of 6- and 8-methyl-3-phenylbenzo[e][1,2,4]triazines. Link

  • MDPI . (2023). Synthesis and Characterizations of Novel Isatin-s-Triazine Hydrazone Derivatives; X-ray Structure, Hirshfeld Analysis and DFT Calculations. Link

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A Senior Application Scientist's Guide to HPLC Retention Time Comparison for Triazine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development and environmental analysis, achieving robust and reproducible separation of structurally similar compounds is a daily challenge. Among these, triazine isomers, a class of nitrogen-containing heterocyclic compounds widely used as herbicides, present a particularly interesting case study in chromatographic separation. Their subtle structural differences, primarily in the alkyl substitutions on the amino groups, lead to variations in physicochemical properties that directly influence their retention behavior in High-Performance Liquid Chromatography (HPLC).

This guide provides an in-depth comparison of the HPLC retention times of common triazine isomers, grounded in the principles of reversed-phase chromatography. We will explore the causal relationships between molecular structure, hydrophobicity, and chromatographic behavior, and provide a detailed, field-proven experimental protocol for their separation.

The Chromatographic Challenge: Separating Triazine Isomers

The most common triazine herbicides, such as simazine, atrazine, propazine, and cyanazine, share the same 1,3,5-triazine core but differ in their N-alkyl substituents. These differences, seemingly minor, are sufficient to alter their polarity and, consequently, their interaction with the stationary phase in reversed-phase HPLC. In RP-HPLC, a nonpolar stationary phase (typically C18 or C8) is used with a polar mobile phase (commonly a mixture of water and acetonitrile or methanol). Compounds are separated based on their hydrophobicity; more hydrophobic (less polar) compounds interact more strongly with the stationary phase and thus have longer retention times.

The key to understanding the elution order of triazine isomers lies in their physicochemical properties, specifically their octanol-water partition coefficient (logP), which is a measure of lipophilicity (hydrophobicity), and their water solubility.

Triazine IsomerMolecular StructurelogPWater Solubility (mg/L at 20-25°C)pKa
Simazine 6-chloro-N2,N4-diethyl-1,3,5-triazine-2,4-diamine2.18 - 2.3[1]5 - 6.2[2][3]1.62[1][2]
Atrazine 6-chloro-N2-ethyl-N4-isopropyl-1,3,5-triazine-2,4-diamine2.61331.70
Propazine 6-chloro-N2,N4-diisopropyl-1,3,5-triazine-2,4-diamine2.93[4]8.6[4]1.7[4]
Cyanazine 2-((4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl)amino)-2-methylpropanenitrile2.1 - 2.22[5][6]171[6]12.9[6]

As the length and branching of the alkyl chains on the amino groups increase, the hydrophobicity of the molecule increases, and its water solubility generally decreases. This trend directly correlates with the retention time in RP-HPLC. The elution order is typically: Simazine < Atrazine < Propazine .

  • Simazine , with two ethyl groups, is the most polar of the three and elutes first.

  • Atrazine , having one ethyl and one isopropyl group, is more hydrophobic and has a longer retention time.

  • Propazine , with two isopropyl groups, is the most hydrophobic and therefore the most retained on a C18 column.

Cyanazine's retention behavior is also dictated by its polarity. With a logP similar to simazine, it is expected to elute in a similar timeframe, though its higher water solubility might suggest slightly earlier elution under certain conditions.

Comparative HPLC Retention Time Data

The following table summarizes retention time data for triazine isomers from various studies, illustrating the impact of different chromatographic conditions.

IsomerRetention Time (min) - Condition 1Retention Time (min) - Condition 2
Simazine 4.32~11.5
Atrazine 5.24~13.5
Propazine 6.53~15.5
Cyanazine Not Reported~12.5
Condition 1 Column: Lichrosorb RP-18 (200 x 4.6 mm, 5 µm)Mobile Phase: Methanol/Water (70/30, v/v)Flow Rate: 1.0 mL/minDetection: 220 nmColumn: Hypersil GOLD™ (100 x 2.1 mm, 3 µm)Mobile Phase: Gradient with 5 mM Ammonium Acetate in Water (A) and Methanol (B)Flow Rate: 400 µL/minDetection: MS/MS[3]

This data clearly demonstrates the consistent elution order based on hydrophobicity. Condition 1, an isocratic method, provides a baseline separation. Condition 2, a gradient method coupled with mass spectrometry, is often employed for more complex matrices and lower detection limits, as required by regulatory methods like EPA Method 536.0.[3]

Experimental Protocol: A Self-Validating System

This section provides a detailed, step-by-step methodology for the separation of triazine isomers. The causality behind each step is explained to ensure a self-validating and robust protocol.

Objective:

To achieve baseline separation of simazine, atrazine, propazine, and cyanazine using reversed-phase HPLC with UV detection.

Materials:
  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size). C18 columns provide a high degree of hydrophobic interaction, which is ideal for retaining and separating the moderately non-polar triazine isomers.[7][8][9]

  • Reagents:

    • HPLC-grade methanol

    • HPLC-grade acetonitrile

    • Ultrapure water

    • Analytical standards of simazine, atrazine, propazine, and cyanazine (≥99% purity)

  • Sample Preparation:

    • Stock solutions (1000 µg/mL) of each triazine isomer prepared in methanol.

    • A mixed working standard solution (e.g., 10 µg/mL of each isomer) prepared by diluting the stock solutions in the initial mobile phase composition.

Chromatographic Conditions:
  • Mobile Phase A: Ultrapure Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 40% B

    • 2-15 min: 40% to 70% B

    • 15-17 min: 70% B

    • 17-18 min: 70% to 40% B

    • 18-25 min: 40% B (column re-equilibration)

    • Rationale: A gradient elution is chosen to provide good resolution between the early-eluting, more polar isomers while ensuring that the more hydrophobic isomers elute as sharp peaks in a reasonable time.[10][11]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

    • Rationale: Maintaining a constant and slightly elevated column temperature ensures reproducible retention times and can improve peak shape by reducing mobile phase viscosity.

  • Injection Volume: 10 µL

  • Detection Wavelength: 222 nm

    • Rationale: Triazines exhibit a strong absorbance maximum around 220 nm, providing good sensitivity.

Procedure:
  • System Preparation:

    • Prepare the mobile phases and degas them thoroughly.

    • Purge the HPLC pump with the mobile phases.

    • Equilibrate the column with the initial mobile phase composition (40% Acetonitrile) for at least 30 minutes or until a stable baseline is achieved.

  • Sample Analysis:

    • Inject a blank (initial mobile phase) to ensure the system is clean.

    • Inject the mixed working standard solution.

    • Record the chromatogram and identify the peaks based on the expected elution order (Simazine, Cyanazine, Atrazine, Propazine).

  • Data Analysis:

    • Determine the retention time for each isomer.

    • Calculate the resolution between adjacent peaks to ensure adequate separation. A resolution of >1.5 is generally considered baseline separation.

Visualizing the Workflow

The following diagram illustrates the logical flow of the experimental protocol.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phases (Water & ACN) B Prepare Standards (Stock & Working) C System Equilibration (C18 Column, 40% ACN) B->C D Inject Blank C->D E Inject Mixed Standard D->E F Run Gradient Elution E->F G Detect at 222 nm F->G H Record Chromatogram G->H I Identify Peaks & Determine Retention Times H->I

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Bromo-1,2,4-triazine

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel chemical entities requires a foundational commitment to safety. This guide provides an in-depth, experience-driven framework for the safe handling of 6-Bromo-1,2,4-triazine, a heterocyclic compound with significant potential in medicinal chemistry and drug development.[1] Our approach moves beyond a simple checklist, focusing instead on the scientific rationale behind each safety protocol. By understanding the why, researchers can cultivate an instinct for safety that is both adaptable and robust.

Hazard Assessment: Understanding the Adversary

While comprehensive toxicological data for 6-Bromo-1,2,4-triazine itself is limited, we can establish a robust safety profile by analyzing its structural analogue, 6-Bromo-1,2,4-triazin-3-amine. The Globally Harmonized System (GHS) classifications for this related compound, as provided by the European Chemicals Agency (ECHA), serve as our primary reference for risk assessment.[2]

The primary hazards identified are:

  • Acute Toxicity (Oral): Classified as "Toxic if swallowed" (H301), indicating that even small quantities ingested can cause significant harm.[2]

  • Flammability: It is a flammable solid (H228), which necessitates strict control over ignition sources.[2]

  • Skin Sensitization: May cause an allergic skin reaction (H317), meaning repeated exposure can lead to an exaggerated immune response.[2]

  • Irritation: It may also cause skin irritation (H315), eye irritation (H319), and respiratory tract irritation (H335).[2][3]

This profile demands a handling protocol that prevents ingestion, inhalation of dust, and any direct skin or eye contact.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not a static choice but a dynamic decision based on the specific procedure being performed. The following table outlines the minimum required PPE for handling 6-Bromo-1,2,4-triazine.

Task Engineering Controls Gloves Eye/Face Protection Lab Coat/Body Protection Respiratory Protection
Storage & Transport General VentilationNitrile GlovesSafety GlassesStandard Lab CoatNot typically required
Weighing (Solid) Chemical Fume Hood or Ventilated Balance EnclosureDouble-gloved NitrileChemical Splash GogglesStandard Lab CoatRecommended if not in a contained enclosure
Solution Preparation Chemical Fume HoodNitrile GlovesChemical Splash Goggles or Face ShieldChemical-resistant Lab CoatNot required if performed in a fume hood
Spill Cleanup (Solid) Increased VentilationHeavy-duty Nitrile GlovesFace Shield and GogglesChemical-resistant Apron over Lab CoatNIOSH-approved respirator with P100 filters
Waste Disposal Well-ventilated AreaNitrile GlovesSafety GlassesStandard Lab CoatNot typically required
Causality Behind PPE Choices:
  • Double-Gloving: When handling the solid powder, particularly during weighing, the use of two pairs of nitrile gloves provides a critical buffer. Should the outer glove become contaminated or breached, the inner glove maintains a protective barrier, allowing the user to safely remove the compromised outer layer without interrupting the workflow or risking exposure.

  • Face Shield over Goggles: For tasks with a higher splash potential, such as preparing solutions or managing a spill, a face shield worn over chemical splash goggles is essential.[4] The goggles provide a seal around the eyes, while the face shield protects the entire face from splashes and airborne particles.

  • Chemical-Resistant Apparel: The potential for skin irritation and sensitization necessitates a lab coat. For larger-scale operations or spill cleanup, a chemical-resistant apron provides an additional, impermeable layer of protection.[5]

Operational Plan: Step-by-Step Protocols

Trustworthy protocols are self-validating. They account for the entire lifecycle of the chemical in the laboratory, from receipt to disposal.

Protocol 1: Weighing and Handling Solid 6-Bromo-1,2,4-triazine
  • Preparation: Ensure a chemical fume hood or ventilated balance enclosure is certified and functioning correctly. Designate a specific area within the hood for the weighing process.

  • PPE Donning: Don a lab coat, chemical splash goggles, and two pairs of nitrile gloves.

  • Procedure:

    • Place a weigh boat on the analytical balance within the enclosure.

    • Carefully transfer the required amount of 6-Bromo-1,2,4-triazine from the stock container to the weigh boat using a clean spatula.

    • Avoid generating dust by using slow, deliberate movements.[3]

    • Once the desired amount is weighed, securely close the stock container.

  • Cleanup:

    • Carefully remove the outer pair of gloves and dispose of them in a designated solid hazardous waste container.

    • Wipe down the spatula and the work surface with an appropriate solvent (e.g., isopropanol) and dispose of the wipes in the same waste container.

    • Wash hands thoroughly after removing all PPE.[6]

Protocol 2: Spill Response for Solid Powder
  • Evacuation and Alerting: Immediately alert colleagues in the vicinity and evacuate the immediate area. Restrict access.

  • Assessment: From a safe distance, assess the extent of the spill. For a small spill (<1g), trained lab personnel may proceed. For larger spills, contact the institutional safety office.

  • PPE for Cleanup: Don a lab coat, a chemical-resistant apron, chemical splash goggles, a face shield, and heavy-duty nitrile gloves. A NIOSH-approved respirator may be necessary depending on the spill size and ventilation.[5]

  • Containment and Cleanup:

    • Do NOT use a dry brush or create dust.

    • Gently cover the spill with an absorbent material like vermiculite or sand.

    • Carefully sweep the mixture into a dustpan and place it in a clearly labeled, sealable hazardous waste container.

  • Decontamination:

    • Wipe the spill area with a damp cloth or paper towels. Avoid excessive wetting which could spread contamination.

    • Place all cleaning materials and contaminated PPE into the hazardous waste container.

    • Wash the area again with soap and water.

    • Thoroughly wash hands and any exposed skin after the cleanup is complete.

Diagram: PPE Selection Workflow

The following diagram illustrates the logical flow for selecting appropriate PPE based on the nature of the task and the potential for exposure.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection Start Assess Task & Quantity CheckSolid Handling Solid Powder? Start->CheckSolid CheckAerosol Risk of Aerosol/Dust? CheckSolid->CheckAerosol Yes CheckSplash Risk of Splash? CheckSolid->CheckSplash No (Solution) DoubleGlove Upgrade to: Double Nitrile Gloves CheckAerosol->DoubleGlove Yes Respirator Add: NIOSH Respirator CheckAerosol->Respirator High Risk BasePPE Minimum PPE: - Lab Coat - Safety Glasses - Nitrile Gloves CheckSplash->BasePPE No Goggles Upgrade to: Chemical Splash Goggles CheckSplash->Goggles Yes Goggles->BasePPE FaceShield Add: Face Shield Goggles->FaceShield High Risk ChemCoat Upgrade to: Chemical-Resistant Coat/Apron Goggles->ChemCoat High Risk DoubleGlove->BasePPE FaceShield->BasePPE Respirator->BasePPE ChemCoat->BasePPE

Caption: PPE selection workflow based on task-specific risk assessment.

Disposal Plan: Managing Contaminated Materials

Proper disposal is paramount to prevent environmental contamination and delayed exposure.

  • Solid Waste: All disposable items contaminated with 6-Bromo-1,2,4-triazine, including gloves, weigh boats, and wipes, must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Sharps: Contaminated needles or spatulas should be disposed of in an appropriate sharps container.

  • Chemical Waste: Unused material or solutions containing 6-Bromo-1,2,4-triazine must be collected in a designated hazardous waste container for chemical waste. Do not mix with other waste streams unless compatibility is confirmed.

  • Regulatory Compliance: All waste disposal must adhere to local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines. Brominated compounds, in particular, are under scrutiny for their environmental persistence, making proper disposal critically important.[7][8][9]

By adhering to these scientifically grounded protocols, researchers can confidently and safely work with 6-Bromo-1,2,4-triazine, unlocking its potential while upholding the highest standards of laboratory safety.

References

  • Material Safety Data Sheet - 3-Amino-1,2,4-Triazine, 97% . Fisher Scientific.

  • Safety Data Sheet - 6-Bromo-1,2,4-triazin-3-amine . Angene Chemical.

  • SDS US - 2,4,6-tris(2,4,6-tribromophenoxy)-1,3,5-triazine . Chem Service.

  • Safety Data Sheet - 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tri-2-propenyl- . Thermo Fisher Scientific.

  • Safety Data Sheet - 1,3,5-Triazine-2,4,6-triamine, N,N-di-2-propenyl- . Synerzine.

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  • Tris(perfluorononyl)-s-triazine Safety Data Sheet . Apollo Scientific.

  • Safety Data Sheet - 2-Chloro-4,6-dimethoxy-1,3,5-triazine . Carl ROTH.

  • Safety Data Sheet - 1,3,5-Triazine . AK Scientific, Inc.

  • 6-Bromo-1,2,4-triazin-3-amine SDS . ECHEMI.

  • Triazine Pesticides Standard - Safety Data Sheet . Restek.

  • 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors . ACS Publications.

  • 6-Bromo-3-chloro-1,2,4-triazine . ChemScene.

  • Removal of Bromine from Polymer Blends... . MDPI.

  • 6-bromo-1,2,4-triazine-3,5-(2h,4h)-dione . Sigma-Aldrich.

  • Which is the best way to recycle or neutralise Bromine? . ResearchGate.

  • Study on the Safety Design of 3-Amino-6-Bromo-1,2,4-Triazine Drying Process... . ResearchGate.

  • ECHA raises environmental concerns over certain aromatic brominated flame retardants . European Chemicals Agency.

  • Brominated Flame Retardants in Waste Electrical and Electronic Equipment... . ACS Publications.

  • Chemical recycling of bromine-terminated polymers synthesized by ATRP . Royal Society of Chemistry.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.